Cas no 13393-93-6 (Tetrahydroabietyl Alcohol)

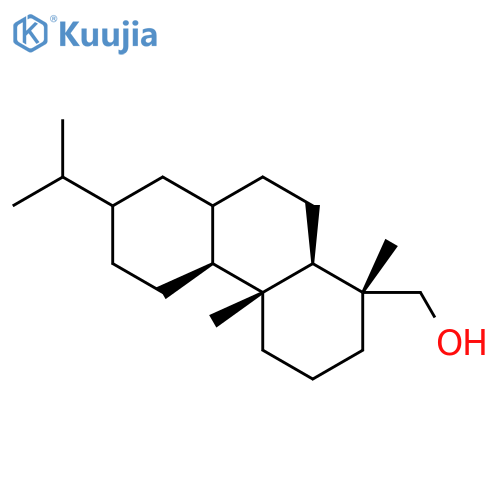

Tetrahydroabietyl Alcohol structure

商品名:Tetrahydroabietyl Alcohol

Tetrahydroabietyl Alcohol 化学的及び物理的性質

名前と識別子

-

- 1-Phenanthrenemethanol,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-

- Hydroabietyl alcohol

- Tetrahydroabietyl Al

- TETRAHYDROABIETYL ALCOHOL

- ABITOL

- [(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol

- 1-Phenanthrenemethanol,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-

- Abietyl alcohol, tetrahydro-(6CI)

- (8X,13X)-Abietan-18-ol

- HYDROABIETYL ALCOHOL PRIMARY ALCOHOL

- tetradecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol

- tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethano

- tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-Phenanthrenemethanol

- (1R,4aR,4bS,10aR)-Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol

- TETRAHYDROABIETYL ALCOHOL)

- 1-Phenanthrenemethanol, tetradecahydro-1,4A-dimethyl-7-(1-methylethyl)-, (1R,4ar,4bs,10ar)-

- UNII-2RMS84XMDF

- 1-Phenanthrenemethanol, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-

- (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methanol

- EC 236-476-3

- ABITOL(TM) E HYDROABIETYL ALCOHOL

- DTXSID8027745

- 13393-93-6

- AI3-04505

- SCHEMBL2843274

- NS00007070

- Abietyl alcohol, tetrahydro-

- W-110333

- 2RMS84XMDF

- Q27255510

- EINECS 236-476-3

- [(1R,4ar,4bs,10ar)-7-isopropyl-1,4a-dimethyl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol

- DB-215305

- KBAYQFWFCOOCIC-GJTWTXHOSA-N

- Tetrahydroabietyl Alcohol

-

- インチ: 1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3

- InChIKey: KBAYQFWFCOOCIC-GJTWTXHOSA-N

- ほほえんだ: CC(C1CC[C@@H]2[C@]3(CCC[C@@](C)(CO)[C@@H]3CCC2C1)C)C

計算された属性

- せいみつぶんしりょう: 292.27700

- どういたいしつりょう: 292.276616

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.7

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 密度みつど: 0.93

- ふってん: 375.5 °C at 760 mmHg

- フラッシュポイント: 175.8 °C

- 屈折率: 1.484

- PSA: 20.23000

- LogP: 5.27370

Tetrahydroabietyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-471580-100 mg |

Tetrahydroabietyl Alcohol, |

13393-93-6 | 100MG |

¥2,858.00 | 2023-07-11 | ||

| TRC | T293045-50mg |

Tetrahydroabietyl Alcohol |

13393-93-6 | 50mg |

$ 1774.00 | 2023-09-06 | ||

| TRC | T293045-5mg |

Tetrahydroabietyl Alcohol |

13393-93-6 | 5mg |

$ 234.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-471580-100mg |

Tetrahydroabietyl Alcohol, |

13393-93-6 | 100mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AE33012-50mg |

ABITOL |

13393-93-6 | 50mg |

$1844.00 | 2024-04-20 | ||

| A2B Chem LLC | AE33012-5mg |

ABITOL |

13393-93-6 | 5mg |

$348.00 | 2024-04-20 |

Tetrahydroabietyl Alcohol 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

3. Water

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

13393-93-6 (Tetrahydroabietyl Alcohol) 関連製品

- 15753-50-1((1R,2S)-rel-1,2-Cyclohexanedimethanol)

- 3236-48-4(trans-[4-(hydroxymethyl)cyclohexyl]methanol)

- 105-08-8(1,4-Cyclohexanedimethanol)

- 770-71-8(1-adamantylmethanol)

- 17071-62-4(1,3-Adamantanedimethanol)

- 80121-65-9(1,3-Bis(2-hydroxyethyl)adamantane)

- 5502-75-0(4-(propan-2-yl)cyclohexylmethanol)

- 6240-11-5(1-Adamantaneethanol)

- 17471-43-1({tricyclo3.3.1.0,3,7nonan-3-yl}methanol)

- 100-49-2(Cyclohexanemethanol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量